molecular formula C11H10ClNO3 B7736804 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride

Cat. No.: B7736804
M. Wt: 239.65 g/mol
InChI Key: RRDYOOXKANFVGD-UHFFFAOYSA-N
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Description

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a derivative of quinoline, a heterocyclic aromatic organic compoundThe quinoline scaffold is known for its diverse biological activities, making it a valuable target for synthetic and medicinal chemists .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride typically involves the cyclization of anthranilic acid derivatives. One common method is the reaction of anthranilic acid with acetic anhydride, followed by cyclization with phosphorus oxychloride. The resulting product is then hydrolyzed to yield the desired quinoline derivative .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline scaffold can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and carboxylic acid groups contribute to its reactivity and potential for forming hydrogen bonds, enhancing its interactions with biological targets .

Biological Activity

2-Methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid hydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.

  • Molecular Formula : C10H8ClN1O3
  • Molecular Weight : 227.63 g/mol
  • CAS Number : 205448-65-3

Antimicrobial Activity

Research has indicated that derivatives of 4-oxoquinoline compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that certain quinolone derivatives showed high efficacy against multidrug-resistant strains of Mycobacterium tuberculosis (M. tb) with minimum inhibitory concentration (MIC) values as low as 9.97 μM .

Anticancer Activity

The compound's structure allows it to interact with various biological targets, making it a candidate for anticancer therapy. A series of studies have investigated the effects of similar compounds on cancer cell lines, revealing that modifications in the quinoline structure can enhance cytotoxicity while reducing toxicity to normal cells .

Structure-Activity Relationship (SAR)

The SAR analysis of 2-Methyl-4-oxo-1,4-dihydroquinoline derivatives indicates that:

  • Substitution at the 6-position significantly affects potency against various pathogens.
  • Alkoxy groups at specific positions enhance receptor binding and selectivity .
CompoundPositionActivity (MIC)Selectivity
2-Methyl-4-oxo69.97 μMHigh
Bromo-substituted derivative519.93 μMModerate
Hydroxy derivative7≥81.78 μMLow

Study on Antimycobacterial Activity

In a notable study, several quinolone derivatives were synthesized and tested for their activity against M. tb. The results indicated that compounds with specific substitutions exhibited lower MIC values compared to traditional antibiotics like ethambutol, suggesting potential for development into effective antitubercular agents .

Evaluation of Anticancer Potential

Another investigation focused on the anticancer properties of related compounds, where derivatives showed promising results in inhibiting cancer cell proliferation in vitro. The most potent compounds were found to have IC50 values below 10 nM against various cancer cell lines, indicating their potential as therapeutic agents .

Properties

IUPAC Name

2-methyl-4-oxo-1H-quinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3.ClH/c1-6-4-10(13)8-5-7(11(14)15)2-3-9(8)12-6;/h2-5H,1H3,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDYOOXKANFVGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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